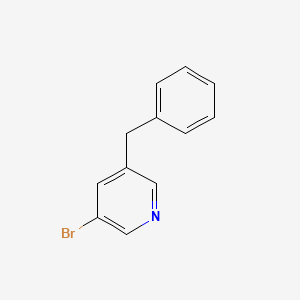

3-苄基-5-溴吡啶

概述

描述

3-Benzyl-5-bromopyridine (3-BBrP) is an organic compound with a wide range of applications in scientific research and lab experiments. It has been studied extensively for its unique properties and potential for use in various biochemical and physiological systems. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-BBrP.

科学研究应用

手性胺的α-吡啶化

3-苄基-5-溴吡啶作为溴吡啶家族的一部分,已用于手性胺的α-吡啶化。此过程涉及钯催化的与尿素偶联,从而生成具有高对映选择性的季立体制中心。此类反应在合成具有特定空间构型的复杂分子中很重要,在药物发现和材料科学中很有用 (Clayden & Hennecke, 2008)。

复杂分子结构的合成

3-苄基-5-溴吡啶等溴吡啶有助于创建复杂的分子结构。它们用作导致多种化合物的反应中的中间体。例如,5-溴-N-(3,4-二甲氧基苄基)吡啶-2-胺的合成展示了溴吡啶在形成复杂分子结构中的效用,这在制药和材料科学中至关重要 (Li et al., 2012)。

芳基硼酸的制备

通过锂-卤素交换从溴吡啶制备芳基硼酸展示了另一个重要的应用。源自 3-苄基-5-溴吡啶等化合物的芳基硼酸在各种有机反应中至关重要,包括铃木偶联,这在合成复杂有机分子中至关重要 (Li et al., 2002)。

使用铜催化进行胺化

3-苄基-5-溴吡啶的衍生物用于在铜催化下对芳基卤化物进行胺化。该方法对于将氨基引入有机分子非常重要,这是合成众多药物和农用化学品的关键步骤 (Lang et al., 2001)。

电催化羧化

溴吡啶衍生物与离子液体中的 CO2 的电催化羧化是另一种应用。该过程将 2-氨基-5-溴吡啶转化为 6-氨基烟酸,展示了这些化合物在绿色化学中的作用,尤其是在合成生物相关化合物方面 (Feng et al., 2010)。

未来方向

While specific future directions for 3-Benzyl-5-bromopyridine were not found in the search results, it’s worth noting that substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the development of robust synthetic routes for such compounds is highly needed in medicinal and agricultural chemistry .

作用机制

Target of Action

A related compound, 5-bromonicotinamide, has been shown to target gpi-linked nad (p) (+)–arginine adp-ribosyltransferase 1 . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification of proteins that controls many cellular processes including DNA repair, transcription, and cell signaling .

Mode of Action

Brominated compounds like 3-benzyl-5-bromopyridine often participate in free radical reactions . In such reactions, a bromine atom is typically abstracted, leaving behind a radical that can participate in further reactions .

Biochemical Pathways

Brominated compounds are known to participate in various organic reactions, including free radical reactions and nucleophilic substitutions . These reactions can lead to changes in molecular structures and potentially affect various biochemical pathways.

Result of Action

The compound’s potential to participate in free radical reactions and nucleophilic substitutions suggests it could cause significant changes at the molecular level .

Action Environment

Factors such as temperature, ph, and the presence of other reactive species can significantly influence the behavior of brominated compounds .

生化分析

Biochemical Properties

It is known that pyridine derivatives, such as 3-Benzyl-5-bromopyridine, can be involved in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, potentially influencing their function

Cellular Effects

Pyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that pyridine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

3-benzyl-5-bromopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-12-7-11(8-14-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFQWSDTFGYJKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B3035011.png)

![6-[(E)-2-(4-chlorophenyl)ethenyl]-2-ethylsulfanyl-4,4-dimethyl-1H-pyrimidine](/img/structure/B3035016.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B3035017.png)

![1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B3035019.png)

![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B3035022.png)

![8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3035026.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B3035027.png)